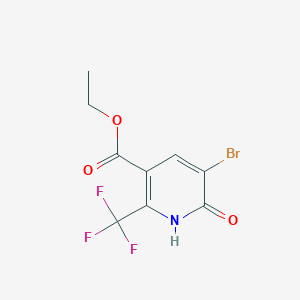
Ethyl 5-bromo-6-hydroxy-2-(trifluoromethyl)nicotinate
Cat. No. B8798390
M. Wt: 314.06 g/mol
InChI Key: JRQKITANLXXKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07897621B2
Procedure details


To a solution of 1,6-dihydro-6-oxo-2-(trifluoromethyl)-3-pyridinecarboxylic acid ethyl ester (157.6 g, 0.60 mol) in tetrahydrofuran (1500 mL) was added with stirring N-bromosuccinimide (124.3 g, 0.66 mol). The mixture was stirred for 1 h at room temperature. Two thirds of the solvent were removed in vacuo and the remaining material was poured portionwise (15 min) with stirring into cold water (20 L). The product precipitated and the suspension was stirred for 1 h at room temperature, filtered and the filter cake was washed extensively with water (6×200 mL). The filter cake was redissolved in ethyl acetate (2000 mL), dried with MgSO4 and concentrated to a volume of ˜300 mL. This solution was added dropwise into n-heptane (800 mL) to precipitate the product. Filtration and washing with n-heptane/ethyl acetate (4:1, 4×50 mL) and drying (in vacuo, 40° C.) yielded the title compound (93 g) as a white solid. Concentration of the mother liquor and addition of n-heptane/ethyl acetate (3:1, 150 mL) yielded a second crop of 16.4 g.
Quantity
157.6 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:15])[F:14])=[O:5])[CH3:2].[Br:17]N1C(=O)CCC1=O>O1CCCC1>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[C:10]([Br:17])[C:9](=[O:12])[NH:8][C:7]=1[C:13]([F:16])([F:14])[F:15])=[O:5])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
157.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=C(NC(C=C1)=O)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
124.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Two thirds of the solvent were removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the remaining material was poured portionwise (15 min)
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring into cold water (20 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the suspension was stirred for 1 h at room temperature
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed extensively with water (6×200 mL)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The filter cake was redissolved in ethyl acetate (2000 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a volume of ˜300 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution was added dropwise into n-heptane (800 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with n-heptane/ethyl acetate (4:1, 4×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying (in vacuo, 40° C.)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=C(NC(C(=C1)Br)=O)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 93 g | |
| YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
